molecular formula C15H10ClF2N3O3 B14924253 3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B14924253
M. Wt: 353.71 g/mol
InChI Key: YKOUIBMXHNGMOV-UHFFFAOYSA-N
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Description

3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a chlorinated and difluoromethoxy-substituted phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10ClF2N3O3

Molecular Weight

353.71 g/mol

IUPAC Name

3-chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C15H10ClF2N3O3/c1-7-12(16)13-19-10(6-11(14(22)23)21(13)20-7)8-2-4-9(5-3-8)24-15(17)18/h2-6,15H,1H3,(H,22,23)

InChI Key

YKOUIBMXHNGMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC(F)F)C(=O)O

Origin of Product

United States

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